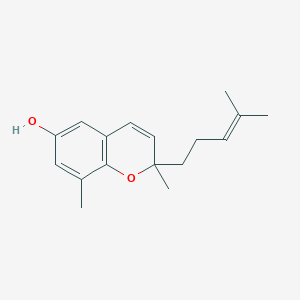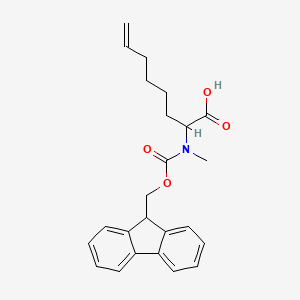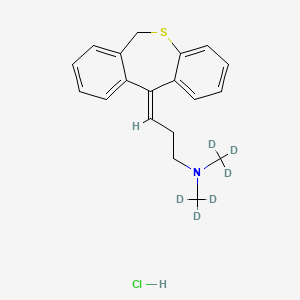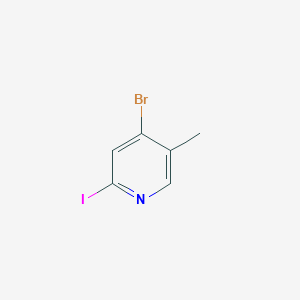
Atractylochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'atractylochromene est un composé naturel isolé des rhizomes d'Atractylodes macrocephala, une plante appartenant à la famille des Astéracées. Il est connu pour ses propriétés thérapeutiques potentielles, notamment en tant qu'inhibiteur de la voie de signalisation Wnt/β-caténine, impliquée dans divers cancers, y compris le cancer colorectal .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'atractylochromene peut être synthétisé par purification guidée par l'activité à partir des rhizomes d'Atractylodes macrocephala. La structure de l'this compound est identifiée comme étant le 2,8-diméthyl-6-hydroxy-2-(4-méthyl-3-pentényl)-2H-chromène . Le processus de synthèse implique l'extraction du composé actif à l'aide de solvants suivie de techniques de purification telles que la chromatographie.
Méthodes de production industrielle
La production industrielle de l'this compound implique une extraction à grande échelle à partir de sources végétales. Les rhizomes sont récoltés, séchés et soumis à une extraction par solvant. L'extrait brut est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne pour isoler l'this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
L'atractylochromene subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former des quinones.
Réduction : Les réactions de réduction peuvent convertir l'this compound en ses alcools correspondants.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'this compound.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les quinones, les alcools et les dérivés substitués de l'this compound, qui peuvent avoir des activités biologiques différentes .
Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la voie de signalisation Wnt/β-caténine.
Mécanisme d'action
L'this compound exerce ses effets en inhibant la voie de signalisation Wnt/β-caténine. Il diminue le niveau nucléaire de la β-caténine par la suppression de la translocation nucléaire de la β-caténine médiée par la galectine-3 dans les cellules cancéreuses du côlon. Cette inhibition entraîne une réduction de la prolifération des cellules cancéreuses et une augmentation de l'apoptose .
Applications De Recherche Scientifique
Atractylochromene has several scientific research applications:
Chemistry: It is used as a model compound to study the Wnt/β-catenin signaling pathway.
Mécanisme D'action
Atractylochromene exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It down-regulates the nuclear level of β-catenin through the suppression of galectin-3 mediated nuclear translocation of β-catenin in colon cancer cells. This inhibition leads to reduced cancer cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
Atractylon : Un sesquiterpène présent dans les espèces d'Atractylodes avec une activité inhibitrice modérée de la 5-lipoxygénase.
Osthol : Une coumarine avec une activité inhibitrice sélective de la 5-lipoxygénase.
Atractylénolides I, II et III : Composés présents dans les espèces d'Atractylodes sans effets inhibiteurs significatifs sur la 5-lipoxygénase ou la cyclooxygénase-1.
Unicité
L'atractylochromene est unique en raison de sa puissante activité inhibitrice double sur la 5-lipoxygénase et la cyclooxygénase-1, avec des valeurs de CI50 de 0,6 et 3,3 μM, respectivement . Cette double inhibition en fait un candidat prometteur pour le développement de thérapies anti-inflammatoires et anticancéreuses.
Propriétés
Formule moléculaire |
C17H22O2 |
|---|---|
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
2,8-dimethyl-2-(4-methylpent-3-enyl)chromen-6-ol |
InChI |
InChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-11-15(18)10-13(3)16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3 |
Clé InChI |
OBBCGWKGCBJQIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)


![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)


![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)

